2,3-Dichloroquinoxaline (CAS 2213-63-0) is a highly reactive, bis-electrophilic nitrogen heterocycle fundamentally critical to the synthesis of fused polycyclic systems, active pharmaceutical ingredients (APIs), and advanced optoelectronic materials. Characterized by two highly activated carbon-chlorine bonds at the C2 and C3 positions of the electron-deficient pyrazine ring, this compound serves as a superior substrate for nucleophilic aromatic substitution (SNAr) [1]. Unlike unactivated aryl halides, the electron-withdrawing effect of the adjacent nitrogen atoms and the fused benzene ring lowers the activation energy for nucleophilic attack, enabling reactions with N-, O-, S-, and C-nucleophiles under relatively mild, often transition-metal-free conditions[2]. For industrial procurement, it is prized for its high crystalline purity, defined melting point (152-154 °C), and reliable lot-to-lot consistency, making it an indispensable building block for scalable heteroaromatic synthesis .
Substituting 2,3-dichloroquinoxaline with closely related analogs fundamentally disrupts synthetic viability and process economics. Utilizing 2-chloroquinoxaline restricts the chemist to a single substitution event, completely precluding the formation of fused tricyclic systems (such as thiazolo[4,5-b]quinoxalines) or asymmetric 2,3-disubstituted functional materials [1]. Attempting to use the precursor, quinoxaline-2,3-dione, requires aggressive in-situ chlorination (e.g., with POCl3), which introduces corrosive byproducts, lowers overall yield, and complicates downstream purification . Furthermore, while 2,3-dibromoquinoxaline offers marginally higher reactivity, it suffers from reduced shelf stability, higher molecular weight, and significantly higher procurement costs, making it unviable for large-scale manufacturing [1]. Finally, substituting with 2,3-dichloropyrazine alters the electronic landscape; the lack of the fused benzene ring reduces the electrophilicity of the C-Cl bonds, necessitating harsher reaction conditions and often altering the regioselectivity of secondary nucleophilic attacks [2].
2,3-Dichloroquinoxaline is uniquely suited for the synthesis of tricyclic fused systems via double nucleophilic aromatic substitution. When reacted with 1,3-binucleophiles (such as hydrazonodithioates or thioureas), 2,3-dichloroquinoxaline readily undergoes sequential SNAr to form 1,3-dithiolo[4,5-b]quinoxaline or thiazolo[4,5-b]quinoxaline derivatives in high yields (>80%) [1]. In contrast, 2-chloroquinoxaline possesses only a single leaving group, rendering it completely incapable (0% yield) of forming these fused ring systems without additional, complex functionalization steps [1].
| Evidence Dimension | Yield of fused tricyclic heterocycles via direct reaction with 1,3-binucleophiles |
| Target Compound Data | >80% yield of fused system (e.g., thiazolo[4,5-b]quinoxaline) |
| Comparator Or Baseline | 2-Chloroquinoxaline (0% yield, incapable of double substitution) |
| Quantified Difference | Absolute enabling capability vs. complete failure |
| Conditions | Reaction with 1,3-binucleophiles in basic media |
Procurement of the 2,3-dichloro variant is strictly mandatory for workflows targeting fused quinoxaline derivatives in pharmaceutical and materials research.
The fused benzene ring in 2,3-dichloroquinoxaline significantly enhances the electron deficiency of the pyrazine core compared to isolated pyrazine systems. In comparative nucleophilic substitution studies using carboranyl lithium, 2,3-dichloroquinoxaline undergoes rapid dual substitution to form the dicarboranyl intermediate, followed by intramolecular B-H substitution to form target fused structures [1]. When 2,3-dichloropyrazine is used as a comparator, the secondary nucleophilic attack is slower and prefers the less sterically hindered C5 position rather than the target C3 position, fundamentally altering the reaction pathway and product profile [1].
| Evidence Dimension | Regioselectivity and reactivity in secondary nucleophilic attack |
| Target Compound Data | Rapid, predictable substitution at C2 and C3 positions |
| Comparator Or Baseline | 2,3-Dichloropyrazine (slower secondary attack, diverted to C5 position) |
| Quantified Difference | Complete shift in regioselectivity and reduction in desired C2/C3 bis-substitution kinetics |
| Conditions | Reaction with carboranyl lithium under transition-metal-free conditions |
Buyers must select 2,3-dichloroquinoxaline over simpler pyrazines to ensure predictable, high-yield functionalization at adjacent carbons for advanced material synthesis.
A critical manufacturing advantage of 2,3-dichloroquinoxaline is the ability to selectively differentiate its two identical C-Cl bonds through temperature and stoichiometric control. The first SNAr reaction (e.g., with an amine or alkoxide) occurs rapidly at room temperature, yielding the mono-substituted 2-chloro-3-substituted quinoxaline in >85% yield [1]. The remaining chlorine atom becomes significantly less reactive due to the electron-donating effect of the newly introduced group, requiring elevated temperatures (e.g., microwave irradiation or reflux) or Lewis acid catalysis for the second substitution [1]. This kinetic differentiation allows for the precise, high-yield synthesis of asymmetric 2,3-disubstituted quinoxalines, which is impossible with pre-functionalized symmetric precursors.
| Evidence Dimension | Yield of isolated asymmetric mono-substituted intermediate |
| Target Compound Data | >85% yield of mono-substituted intermediate at room temperature |
| Comparator Or Baseline | Simultaneous di-substitution (uncontrolled statistical mixtures) |
| Quantified Difference | >85% selective mono-substitution vs. statistical mixture of products |
| Conditions | 1 equivalent of nucleophile at 25 °C, followed by a second nucleophile at elevated temperatures |
This stepwise reactivity profile allows process chemists to reliably synthesize complex, asymmetric APIs and OLED ligands from a single, cost-effective starting material.
For industrial procurement, the balance between reactivity and stability is paramount. 2,3-Dichloroquinoxaline provides a highly stable solid form (melting point 152-154 °C) that maintains >96-99% assay purity under standard storage conditions without the need for specialized inert atmospheres . In contrast, the more reactive 2,3-dibromoquinoxaline is significantly more susceptible to hydrolytic degradation over time and incurs a substantially higher cost per mole due to the mass of the bromine atoms and more complex synthesis . The chloro-variant thus offers the optimal balance of SNAr reactivity and long-term storage stability for large-scale manufacturing.
| Evidence Dimension | Storage stability and handling requirements |
| Target Compound Data | Stable solid, >96% purity maintained under standard dry storage |
| Comparator Or Baseline | 2,3-Dibromoquinoxaline (higher degradation rate, requires stricter storage) |
| Quantified Difference | Significantly longer shelf life and lower raw material cost per mole |
| Conditions | Standard warehouse storage (cool, dry, sealed container) |
Procurement teams prioritize 2,3-dichloroquinoxaline to minimize raw material spoilage and reduce overall synthesis costs in multi-step manufacturing campaigns.
Directly leveraging its bis-electrophilic nature, 2,3-dichloroquinoxaline is the premier starting material for synthesizing thiazolo[4,5-b]quinoxalines and indeno-quinoxalines, which are critical scaffolds for antischistosomal agents, kinase inhibitors, and other advanced pharmaceuticals [1].
Utilizing the stepwise SNAr temperature differential, materials scientists use this compound to sequentially attach two different donor/acceptor groups to the quinoxaline core, tuning the emission spectra and electron transport properties of OLED and PLED materials.
The reactive C-Cl bonds allow for the integration of the quinoxaline moiety into complex dye structures. It acts as a reactive anchor, enabling the dye to form strong covalent bonds with cellulosic fibers under alkaline conditions, ensuring high wash-fastness[2].
It is utilized in the solid-phase synthesis of HPLC chiral stationary phases, where the sequential reactivity allows one chlorine to bind to the solid support while the other is functionalized with a chiral selector, ensuring a robust, covalently linked stationary phase .
Acute Toxic;Irritant